
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)-
Overview
Description
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)- is a useful research compound. Its molecular formula is C8H6Br2O4 and its molecular weight is 325.94 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167963. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as 7-oxanorbornanes, have been found to exhibit interesting biological activity .
Mode of Action
It’s known that the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . The oxygen of oxabicyclo [2.2.1]heptane is bonded to Arg or Tyr residues in protein phosphatase (PP) protein to form two different O-Arg and O-Tyr modes, which play an inhibitory role .
Biochemical Pathways
It’s known that similar compounds, such as 7-oxanorbornanes, affect various biochemical pathways and have been used in the synthesis of all kinds of natural products and bioactive compounds .
Pharmacokinetics
The compound’s molecular weight is 1861620 , which could influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds, such as 5,6-epoxynorcantharidin mono-amide and imide derivatives, have shown good biological activity compared with the corresponding 5,6-olefin compounds and their hydrogenated products .
Action Environment
It’s known that similar compounds, such as 7-oxanorbornanes, can generate a wide chemodiversity in a highly stereoselective manner .
Biological Activity
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, commonly referred to as norcantharidin, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, highlighting its antitumor properties, synthesis methods, and structural characteristics.
Chemical Structure and Properties
The molecular formula of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride is , and it has a molecular weight of approximately 168.15 g/mol. The compound is known for its moisture sensitivity and hydrolyzes in water, which is a critical factor in its biological application and stability.
Structural Characteristics
The compound features a bicyclic structure with two carboxylic acid groups that can form an anhydride. Its structural representation is as follows:
Antitumor Properties
Research indicates that 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride exhibits significant antitumor activity. It has been identified as a lower toxicity anticancer agent compared to other chemotherapeutic drugs, making it a candidate for further investigation in cancer treatment protocols .
- Mechanism of Action : The compound appears to inhibit specific cellular pathways involved in tumor growth and proliferation. Studies have suggested that it may interact with signaling pathways that are crucial for cancer cell survival.
Case Studies
-
Inhibition of Glioblastoma Multiforme :
A study focused on the design and synthesis of derivatives of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid aimed at reversing temozolomide resistance in glioblastoma multiforme (GBM). The findings indicated that certain derivatives acted as PP5 inhibitors, showcasing their potential to enhance the efficacy of existing GBM treatments . -
Crystal Structure Analysis :
X-ray crystallography has been employed to elucidate the molecular structure of norcantharidin and its interactions with other compounds. The crystal structure revealed stabilization through various hydrogen bonds and π–π interactions, which may play a role in its biological activity .
Applications in Organic Synthesis
Beyond its antitumor properties, 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride serves as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . Its versatility makes it a valuable compound in chemical research and industrial applications.
Summary Table of Biological Activities
Activity | Description |
---|---|
Antitumor Agent | Exhibits lower toxicity compared to traditional chemotherapeutics |
PP5 Inhibitor | Potential to reverse drug resistance in glioblastoma multiforme |
Organic Synthesis Intermediate | Used in pharmaceuticals and agrochemical production |
Properties
IUPAC Name |
8,9-dibromo-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O4/c9-3-4(10)6-2-1(5(3)13-6)7(11)14-8(2)12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPGECKNMMXUPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C3C(C(C1O3)Br)Br)C(=O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905434 | |
Record name | 5,6-Dibromohexahydro-4,7-epoxy-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51371-59-6, 10035-20-8 | |
Record name | 5,6-Dibromohexahydro-4,7-epoxyisobenzofuran-1,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51371-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride, 5,6-dibromo-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051371596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC167963 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC23791 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-Dibromohexahydro-4,7-epoxy-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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